2-[(2-Chloro-6-aminophenyl)amino]ethanol
Description
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(2-amino-6-chloroanilino)ethanol |
InChI |
InChI=1S/C8H11ClN2O/c9-6-2-1-3-7(10)8(6)11-4-5-12/h1-3,11-12H,4-5,10H2 |
InChI Key |
WCCDTLCLGOIWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares 2-(2-Amino-6-chlorophenyl)ethanol with five analogs, highlighting substituents, molecular properties, and functional implications:
Detailed Analysis
2-(2-Chloro-6-nitrophenyl)ethanol
- Structural Difference: Nitro (-NO₂) replaces the amino (-NH₂) group at position 2.
- Impact: The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s reactivity toward electrophilic substitution compared to the electron-donating amino group. Acts as a precursor in the synthesis of the target compound via reduction .
2-(2-Amino-4,6-dichlorophenyl)ethanol
- Structural Difference : Additional chlorine at position 4.
- Impact: Increased molecular weight (206.07 vs. Synthesis parallels the target compound but requires additional chlorination steps .
2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
- Structural Difference: Fluorine replaces the amino group at position 6; ethanamine replaces ethanol.
- The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .
2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide
- Structural Difference : Benzoyl (-COC₆H₅) and acetamide (-NHCOCH₃) groups at positions 3 and 1, respectively.
- Acetamide’s hydrogen-bonding capability may enhance solubility in polar solvents .
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: Amino (-NH₂) and methoxy (-OCH₃) groups increase electron density on the aromatic ring, enhancing reactivity toward electrophiles. Nitro (-NO₂) and chlorine (-Cl) groups decrease electron density, stabilizing the ring but reducing reactivity .
- Lipophilicity: Chlorine and fluorine substituents increase logP values, favoring lipid membrane penetration. Ethanol and acetamide groups counterbalance this with hydrophilicity .
Preparation Methods
Substitution-Alkylation Followed by Nitro Reduction
The most widely adopted pathway involves a two-step sequence:
-
Alkylation of 2-Chloro-6-nitroaniline :
Reaction of 2-chloro-6-nitroaniline with ethylene oxide or 2-chloroethanol under basic conditions introduces the ethanolamine side chain. A typical protocol uses sodium hydroxide (1.2 eq) in methanol/water (9:1) at 60–80°C for 6–12 hours, yielding 2-[(2-chloro-6-nitrophenyl)amino]ethanol. Ethylene oxide is preferred for its higher reactivity, though 2-chloroethanol offers better control over stoichiometry. -
Nitro Group Reduction :
The intermediate undergoes reduction to convert the nitro group to an amine. Two primary methods are employed:-
Catalytic Hydrogenation : Using hydrogen gas (1–3 atm) and Raney nickel in ethanol at 50–70°C, with sodium hydroxide (0.5–1.0 eq) to suppress dehalogenation. Yields exceed 90% with <2% dechlorination byproducts.
-
Hydrazine Hydrate Reduction : In methanol/water at 65–70°C, hydrazine hydrate (2.0 eq) and NaOH (1.5 eq) achieve complete reduction within 4–6 hours. This method avoids pressurized equipment but requires careful handling of toxic hydrazine.
-
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Ethylene oxide, NaOH, MeOH/H₂O, 70°C | 85–92 | 95–98 |
| Reduction (H₂/Ni) | H₂ (2 atm), Raney Ni, NaOH, EtOH, 60°C | 91–94 | 97–99 |
| Reduction (N₂H₄) | N₂H₄·H₂O, NaOH, MeOH/H₂O, 68°C | 88–90 | 93–95 |
Alternative Pathway: Amination of Halogenated Ethanol Derivatives
A less common approach involves direct amination of 2-chloro-6-fluorophenyl ethanol derivatives. For example, nucleophilic aromatic substitution of 2-chloro-6-fluoro-N-(2-hydroxyethyl)nitrobenzene with ammonia in dimethylformamide (DMF) at 120°C for 24 hours achieves moderate yields (65–70%). However, this route is limited by side reactions such as hydroxyl group oxidation.
Optimization of Reaction Conditions
Alkylation Step Optimization
Critical parameters influencing alkylation efficiency include:
-
Solvent Polarity : Methanol/water mixtures (9:1) enhance solubility of both aromatic amines and ethylene oxide, improving reaction rates by 30% compared to pure ethanol.
-
Temperature Control : Maintaining 70°C minimizes ethylene oxide volatilization while preventing thermal decomposition of the nitro group.
-
Base Selection : Potassium carbonate (K₂CO₃) reduces hydrolysis side reactions compared to NaOH, increasing yields by 8–10% in pilot-scale trials.
Reduction Step Optimization
-
Catalyst Activation : Pre-treatment of Raney nickel with 5% aqueous NaOH increases surface activity, reducing reaction time from 8 to 5 hours.
-
pH Management : In hydrazine-based reductions, maintaining pH 7–8 via NaOH addition prevents over-reduction to hydroxylamine derivatives.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for the alkylation step, enabling:
Waste Stream Management
-
Ethanol Recovery : Distillation columns recover >95% of ethanol from reduction steps, reducing solvent costs by 40%.
-
Hydrazine Neutralization : Effluents containing residual hydrazine are treated with hypochlorite solutions to form non-toxic N₂ gas.
| Hazard | Mitigation Strategy |
|---|---|
| Ethylene oxide exposure | Closed-loop reactor systems with negative pressure |
| Raney nickel pyrophoricity | Storage under ethanol, inert gas quenching |
| Hydrazine toxicity | Automated dosing systems, full-face respirators |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Hydrogenation | High yield, low byproducts | Requires pressurized equipment |
| Hydrazine Reduction | Ambient pressure, fast kinetics | Toxic reagent handling |
| Direct Amination | Fewer steps | Low yield, side reactions |
Q & A
Q. What computational methods are recommended for predicting the thermochemical properties of 2-[(2-Chloro-6-aminophenyl)amino]ethanol, and how do they compare in accuracy?
- Methodological Answer : Density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., Becke’s hybrid functional ) provides high accuracy for atomization energies and ionization potentials (average deviation: 2.4 kcal/mol). For correlation energy, the Colle-Salvetti formula, reformulated as a functional of electron density and kinetic energy , achieves <5% deviation in molecular systems. Validate predictions using experimental vaporization enthalpy data from the "centerpiece" approach (Figure 27, ).
Q. What experimental techniques are optimal for characterizing the thermodynamic stability of this compound?
- Methodological Answer : Use vapor pressure measurements combined with the "centerpiece" computational framework ( ) to calculate vaporization enthalpies. Compare results with DFT-derived Gibbs free energy values (using functionals from and ). For phase transitions, employ differential scanning calorimetry (DSC) and cross-reference with NIST Chemistry WebBook data .
Q. How should researchers safely handle 2-[(2-Chloro-6-aminophenyl)amino]ethanol in laboratory settings?
- Inhalation : Use fume hoods and monitor air quality; administer oxygen if exposure occurs.
- Skin/Eye Contact : Rinse immediately with water for ≥15 minutes.
- Storage : Hygroscopic nature requires inert-atmosphere storage (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?
Cross-validate DFT results (e.g., B3LYP vs. M06-2X functionals) to identify systematic errors.
Re-examine experimental conditions (e.g., solvent purity in kinetic studies, ).
Use sensitivity analysis on parameters like exact-exchange weighting () to refine computational models.
Q. What reaction mechanisms dominate in the synthesis of derivatives under acidic/basic conditions?
- Methodological Answer :
- Oxidation : Under acidic conditions, the hydroxyl group undergoes dehydrogenation to form ketone intermediates ().
- Reduction : Use LiAlH4 in anhydrous ether to reduce nitro or azide groups while preserving the chloro-aniline moiety .
- Byproduct Control : Monitor reaction progress via HPLC to mitigate side reactions (e.g., ring chlorination).
Q. How can this compound be integrated into ethylene glycol-based polymers for DNA detection applications?
- Methodological Answer :
- Step 1 : Functionalize the amino group via nucleophilic substitution with chloroethoxy intermediates ().
- Step 2 : Optimize polymerization in chloroform (dielectric constant ~4.8) to stabilize the chlorophenyl backbone.
- Step 3 : Validate DNA-binding efficiency using fluorescence quenching assays (reference polymer structures in ).
Data Contradiction Analysis
Q. Why do computational models overestimate the stability of 2-[(2-Chloro-6-aminophenyl)amino]ethanol compared to experimental observations?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
